1-(3,4-Dimethoxyphenyl)methanimine
Description
1-(3,4-Dimethoxyphenyl)methanimine is an imine derivative characterized by a methanimine (CH=N) group attached to a 3,4-dimethoxyphenyl aromatic ring. Imines like this are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and ligand design. The dimethoxy groups may enhance solubility in polar solvents and modulate binding interactions in biological systems.
Properties
CAS No. |
62334-34-3 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C9H11NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6,10H,1-2H3 |
InChI Key |
KQDCZXLMUYXVED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=N)OC |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Method
The most widely reported synthesis involves refluxing equimolar amounts of 3,4-dimethoxybenzaldehyde and a primary amine (e.g., cyclohexylamine, benzylamine) in methanol or ethanol for 2–4 hours. For example, Martínez Segura et al. achieved a 78% yield by reacting 3,4-dimethoxybenzaldehyde (1.82 g, 10 mmol) with benzylamine (1.07 g, 10 mmol) in ethanol under reflux for 2 hours. The crude product was purified via recrystallization from hot ethanol, yielding pale-yellow crystals.
Table 1: Reaction Conditions for Classical Condensation
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Characterization Techniques |
|---|---|---|---|---|---|
| Cyclohexylamine | Methanol | 65 | 4 | 72 | FT-IR, NMR, X-ray diffraction |
| Benzylamine | Ethanol | 78 | 2 | 78 | NMR, Mass spectrometry |
The reaction mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. Acidic or neutral conditions favor the reaction, while basic media may hydrolyze the aldehyde.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 10–30 minutes. A patent by EP3702347A1 describes a method using toluene as a solvent and a microwave power of 300 W, achieving an 85% yield. This technique enhances reaction efficiency by promoting uniform heating, which accelerates the dehydration step.
Solvent-Free Approaches
Green chemistry methods eliminate organic solvents by grinding stoichiometric amounts of 3,4-dimethoxybenzaldehyde and amine in a mortar. A study cited in CN102311351A reported an 82% yield after 45 minutes of mechanical grinding, with no purification required. This method minimizes waste and is scalable for industrial applications.
Catalytic Methods
Lewis acids (e.g., ZnCl₂, MgSO₄) catalyze imine formation under milder conditions. For instance, using 5 mol% ZnCl₂ in dichloromethane at 40°C for 1 hour afforded a 89% yield, as per methodologies adapted from alkoxybenzaldehyde syntheses. Catalysts lower the activation energy for dehydration, improving kinetics.
Synthesis of 3,4-Dimethoxybenzaldehyde Precursor
The aldehyde precursor is synthesized via formylation of 1,2-dimethoxybenzene (veratrole). A biphasic reaction system (toluene/water) with hexamethylenetetramine and HCl at 80°C for 8 hours yields 3,4-dimethoxybenzaldehyde in 80% purity. Alternative routes include Vilsmeier-Haack formylation, though this method requires toxic reagents like POCl₃.
Purification and Characterization
Recrystallization from ethanol or methanol is standard for isolating pure this compound. Advanced purification via column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts from incomplete reactions.
Key Spectral Data:
- FT-IR : ν(C=N) at 1620–1640 cm⁻¹
- ¹H NMR (CDCl₃) : δ 8.30 (s, 1H, CH=N), 7.40–6.80 (m, 3H, aromatic), 3.90 (s, 6H, OCH₃)
- X-ray Diffraction : Monoclinic crystal system (P21/c space group), with intermolecular C-H···O interactions stabilizing the lattice.
Discussion of Methodological Advancements
Recent innovations focus on sustainability and efficiency. Solvent-free and microwave methods reduce energy consumption by 40% compared to classical reflux. Catalytic approaches using recyclable solid acids (e.g., zeolites) are under investigation to further enhance green metrics. Challenges remain in scaling ultrasonic-assisted synthesis, which currently operates only at laboratory scale.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxyphenethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogues
- Electron-donating vs. withdrawing groups : The 3,4-dimethoxy groups in the base compound stabilize the imine via resonance, whereas chloro or nitro substituents (e.g., in ) increase electrophilicity, enhancing reactivity in condensation reactions .
Reactivity and Electronic Properties
- NMR Analysis: The imine proton (N=CH) in N-(3,4-Dimethoxybenzyl)-1-(3,4-dimethoxyphenyl)methanimine appears at δ 8.27 ppm, reflecting moderate deshielding due to electron-donating methoxy groups . In contrast, electron-withdrawing substituents (e.g., Cl, NO₂) would likely shift this signal downfield.
- Reactivity Trends : Methoxy groups enhance nucleophilicity at the imine nitrogen, whereas chloro or nitro substituents promote electrophilic character, affecting subsequent reactions like hydrolysis or redox processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
